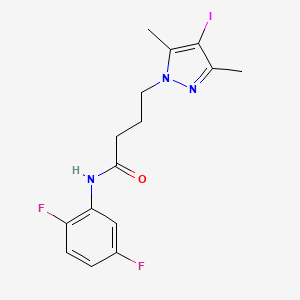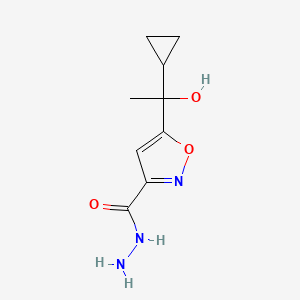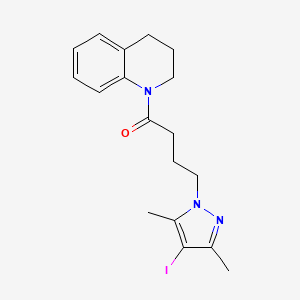![molecular formula C9H10F3N3O3 B11481091 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine](/img/structure/B11481091.png)
5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine: is a chemical compound with the molecular formula C9H10F3N3O3 It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine can undergo reduction reactions to form amines.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and strong acids or bases are often used.
Major Products:
Reduction: Amines are the major products formed from the reduction of the nitro group.
Substitution: Depending on the substituents introduced, various functionalized pyridine derivatives can be obtained.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent .
Industry:
Mechanism of Action
The mechanism of action of 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
- ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
- Acetamide, N-[6-[[2-(dimethylamino)ethyl]methylamino]-5-nitro-2-(2,2,2-trifluoroethoxy)-3-pyridinyl]-
Uniqueness: 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine is unique due to the combination of its nitro and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H10F3N3O3 |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C9H10F3N3O3/c10-9(11,12)6-18-4-3-13-8-2-1-7(5-14-8)15(16)17/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
ZPEHSTOHARCEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481008.png)
![2-(allylamino)-8-amino-3-cyano-6-(2-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481016.png)


![N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11481029.png)
![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11481032.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11481033.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481040.png)
![4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11481059.png)

![7-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11481064.png)

![N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide](/img/structure/B11481076.png)
![4,4-diphenyl-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11481083.png)
